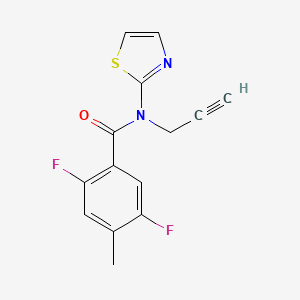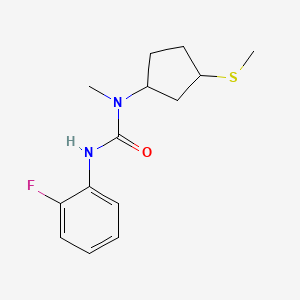
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
作用机制
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea selectively targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. BTK is activated upon binding to the BCR, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea disrupts these signaling pathways, leading to cell death in B-cell malignancies.
Biochemical and physiological effects:
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to inhibit BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In addition, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
实验室实验的优点和局限性
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has several advantages as a research tool, including its high potency and selectivity for BTK. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has some limitations as a research tool, including its relatively high cost and limited availability.
未来方向
There are several future directions for the development of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors. Another area of research is the development of combination therapies that can enhance the activity of BTK inhibitors. Finally, there is a need for the development of BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
合成方法
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea involves several steps, including the reaction of 2-fluoroaniline with ethyl isocyanoacetate, followed by the formation of the urea intermediate using methyl isocyanate. The final step involves the cyclization of the intermediate with 3-methylsulfanyl-cyclopentanone to yield 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea.
科学研究应用
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea inhibits BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In vivo studies have demonstrated that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea exhibits potent antitumor activity in various animal models of B-cell malignancies.
属性
IUPAC Name |
3-(2-fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-17(10-7-8-11(9-10)19-2)14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFUXISIAKFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C1)SC)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
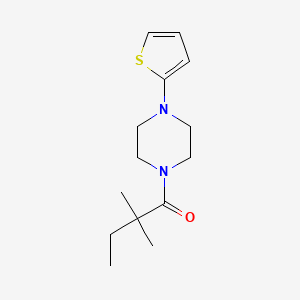
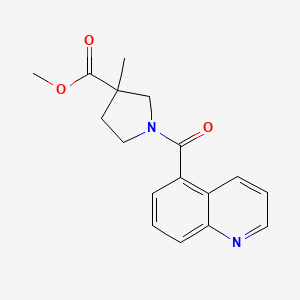
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)

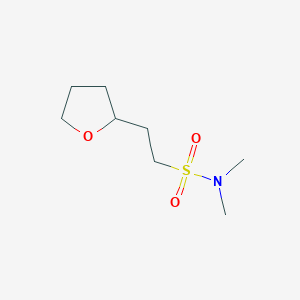
![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)
![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)
